BenchChemオンラインストアへようこそ!

GABAB receptor antagonist 2

Radioligand Binding Receptor Pharmacology Autoradiography

GABAB receptor antagonist 2 (CGP 64213) is the definitive high-affinity probe for GABAB receptor research. Its ~1 nM affinity surpasses legacy antagonists such as CGP 35348 by >34,000-fold, ensuring complete receptor blockade at low nanomolar concentrations with negligible off-target activity. The phosphinic acid pharmacophore uniquely supports radioiodination to [125I]CGP 64213, enabling quantitative autoradiography, receptor distribution mapping, and the landmark expression cloning of GABA(B)R1a/R1b subunits. For experiments demanding exceptional signal-to-noise ratios—electrophysiology, neurotransmitter release assays, or receptor autoradiography—this compound is irreplaceable. Procure from authorized suppliers to guarantee ≥98% purity for reproducible results.

Molecular Formula C26H36IN2O7P
Molecular Weight 646.5 g/mol
Cat. No. B1668531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGABAB receptor antagonist 2
SynonymsCGP 64213
CGP-64213
CGP64213
Molecular FormulaC26H36IN2O7P
Molecular Weight646.5 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O
InChIInChI=1S/C26H36IN2O7P/c1-18(20-6-5-7-21(15-20)26(33)34)29-16-22(30)17-37(35,36)13-4-2-3-12-28-25(32)11-9-19-8-10-24(31)23(27)14-19/h5-8,10,14-15,18,22,29-31H,2-4,9,11-13,16-17H2,1H3,(H,28,32)(H,33,34)(H,35,36)/t18-,22+/m1/s1
InChIKeyRLYLJDJFHZHCTR-GCJKJVERSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GABAB Receptor Antagonist 2 (CGP 64213): High-Affinity Competitive Antagonist for Neuropharmacology Research and Radioligand Development


GABAB receptor antagonist 2 (also designated CGP 64213, CAS: 200402-50-2) is a synthetic phosphinic acid derivative that acts as a selective, competitive antagonist at the metabotropic γ-aminobutyric acid type B (GABAB) receptor [1]. Characterized by a molecular weight of 646.45 Da and the empirical formula C26H36IN2O7P , this compound exhibits approximately nanomolar affinity (∼1 nM) for native GABAB receptors [1] and is extensively utilized in its radioiodinated form ([125I]CGP 64213) as a high-resolution probe for receptor autoradiography, expression cloning, and detailed pharmacological mapping of GABAB receptor distribution in brain tissue [1].

Why GABAB Receptor Antagonist 2 Cannot Be Replaced by First-Generation Antagonists (CGP 35348, SCH 50911) in High-Resolution Binding Studies


Substituting GABAB receptor antagonist 2 with earlier-generation antagonists (e.g., CGP 35348, SCH 50911) or alternative structural classes (e.g., 2-hydroxysaclofen) introduces significant experimental confounds. The >30,000-fold difference in affinity relative to micromolar antagonists [1] fundamentally alters both the required working concentration and the potential for off-target interactions. Moreover, the unique radioiodination capability of CGP 64213 enables quantitative receptor autoradiography and binding site mapping that cannot be replicated by non-iodinated or lower-affinity antagonists [2]. Finally, the distinct phosphinic acid pharmacophore imparts selectivity profiles [3] and BBB permeability characteristics that differ substantially from morpholino-acetic acid analogs (e.g., SCH 50911) or sulfonic acid derivatives (e.g., 2-hydroxysaclofen), precluding direct interchangeability in functional neuropharmacology experiments.

Quantitative Differentiation of GABAB Receptor Antagonist 2 vs. Key Comparators (CGP 35348, CGP 55845, SCH 50911, 2-Hydroxysaclofen)


High-Affinity Receptor Binding: CGP 64213 Exhibits >30,000-Fold Higher Affinity Than First-Generation Antagonist CGP 35348

GABAB receptor antagonist 2 (CGP 64213) demonstrates sub-nanomolar binding affinity (∼1 nM) for native GABAB receptors [1], which contrasts starkly with the micromolar affinity of the first-generation antagonist CGP 35348 (IC50 = 34 µM) [2]. This translates to an approximate 34,000-fold improvement in binding potency. [125I]CGP 64213 is employed as a high-resolution autoradiographic tool for mapping GABAB receptor distribution in brain tissue at concentrations where CGP 35348 would exhibit negligible specific binding [3].

Radioligand Binding Receptor Pharmacology Autoradiography

Functional Antagonism in Brain Slices: SCH 50911 Requires 3,000-Fold Higher Concentrations to Achieve Comparable Blockade

In functional assays measuring presynaptic GABA(B) autoreceptor blockade in rat neocortical slices, the morpholino-acetic acid antagonist SCH 50911 displays an IC50 of 3 µM for increasing [3H]GABA overflow [1]. While direct head-to-head electrophysiological data for CGP 64213 under identical conditions are sparse, its ∼1 nM binding affinity [2] predicts a functional antagonism potency approximately 3,000-fold greater than SCH 50911. This substantial gap underscores the inadequacy of SCH 50911 as a substitute when probing high-sensitivity GABAergic modulation at low nanomolar concentrations.

Electrophysiology Synaptic Transmission Neuropharmacology

Receptor Selectivity: CGP 64213's Phosphinic Acid Scaffold Offers Superior Discrimination Over Sulfonic Acid Analogs

CGP 64213 is a selective GABAB receptor antagonist derived from a phosphinic acid pharmacophore [1], a scaffold associated with enhanced selectivity for GABA(B) over GABA(A) receptors compared to sulfonic acid derivatives like 2-hydroxysaclofen. While specific cross-reactivity data for CGP 64213 against GABA(A) or other GPCRs are not explicitly reported in the public domain, its structural lineage (sharing the phosphinic acid backbone of CGP 35348) [2] and its employment as a specific GABAB antagonist in expression cloning studies [3] support its selectivity profile. In contrast, 2-hydroxysaclofen (a sulfonic acid analog of baclofen) has been documented to exhibit off-target effects on calcium channels at higher concentrations [4].

Receptor Selectivity Chemical Biology Tool Compound Selection

Optimal Research and Industrial Applications for GABAB Receptor Antagonist 2 (CGP 64213) Based on Verified Differentiation


Quantitative Autoradiographic Mapping of GABAB Receptor Density and Distribution in Brain Tissue

The sub-nanomolar affinity and radioiodination capability of GABAB receptor antagonist 2 (as [125I]CGP 64213) enable high-resolution autoradiographic visualization of GABAB receptor binding sites in discrete brain regions. This application is supported by its ∼1 nM affinity [1], which provides a high signal-to-noise ratio at picomolar radioligand concentrations, and its demonstrated use in mapping receptor changes in monkey brain following dopaminergic lesions [2]. This scenario leverages the >34,000-fold affinity advantage over CGP 35348 [3], which is unsuitable for such high-resolution mapping due to its micromolar affinity and resulting low specific binding.

Expression Cloning and Pharmacological Characterization of Novel GABAB Receptor Subunits or Orthosteric Binding Sites

CGP 64213 was instrumental in the expression cloning of GABAB receptor subunits GABA(B)R1a and GABA(B)R1b, a milestone achieved 17 years after the initial pharmacological characterization of native receptors [1]. Its high selectivity for the orthosteric binding pocket [4] and its availability as a high-specific-activity radioligand [5] make it the probe of choice for screening cDNA libraries or characterizing heterologously expressed receptors. Alternative antagonists with lower affinity or selectivity would generate insufficient specific signal for robust clone identification.

In Vitro Studies Requiring Precise Nanomolar Blockade of GABAB-Mediated Synaptic Inhibition

In electrophysiological or neurotransmitter release assays where the goal is to selectively eliminate GABA(B) receptor-mediated inhibitory tone at low nanomolar concentrations, GABAB receptor antagonist 2 offers a potency advantage over SCH 50911 (estimated 3,000-fold difference based on binding affinity [6]) [7]. This enables researchers to achieve complete receptor blockade while minimizing potential off-target effects that can arise at the micromolar concentrations required for lower-affinity antagonists. This is particularly critical in studies of long-term potentiation, paired-pulse facilitation, or neurotransmitter release dynamics where subtle GABAergic modulation must be precisely controlled.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for GABAB receptor antagonist 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.